molecular formula C20H24N2O B1671866 Indecainide CAS No. 74517-78-5

Indecainide

Número de catálogo B1671866
Número CAS: 74517-78-5
Peso molecular: 308.4 g/mol
Clave InChI: UCEWGESNIULAGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Indecainide is a rarely used antidysrhythmic . It has local anesthetic activity and belongs to the membrane stabilizing (Class 1) group of antiarrhythmic agents . It has electrophysiologic effects characteristic of the IC class of antiarrhythmics .


Molecular Structure Analysis

Indecainide is a small molecule . Its chemical formula is C20H24N2O . The average molecular weight is 308.4174 .


Physical And Chemical Properties Analysis

Indecainide is a small molecule with a chemical formula of C20H24N2O . The average molecular weight is 308.4174 .

Aplicaciones Científicas De Investigación

Application Summary

Methods of Application: In studies, arrhythmias produced by ouabain were converted to sinus rhythm by indecainide at a dose of 100 micrograms/kg/min intravenously, with a plasma concentration of 1.7 +/- 0.2 micrograms/ml at the time of conversion .

Results

The conversion to sinus rhythm was achieved at 0.7 +/- 0.1 mg/kg . A slower infusion rate of 20 micrograms/kg/min converted to sinus rhythm at 0.4 +/- 0.1 mg/kg and a plasma concentration of 0.4 +/- 0.2 micrograms/ml .

Electrophysiological Effects

Results

The drug acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .

Cardiovascular Dynamics

Application Summary

Methods of Application: In conscious dogs, 6 mg/kg of indecainide orally administered prolonged the PR and QRS intervals by 31 +/- 5 and 13 +/- 3% , respectively, at a corresponding plasma concentration of 2.8 +/- 0.5 micrograms/ml .

Results

His bundle studies revealed that the PR interval prolongation was due to an increase in both A-H and H-V intervals. The drug decreased cardiac contractility, which was comparable to or less than that produced by other class I agents .

Hemodynamic Effects

Results

The autonomic effects were slight, and no significant effects were produced on peripheral hemodynamics, the QTc interval, or the central nervous system. It was concluded that indecainide has minimal propensity for producing adverse side effects in humans .

Antiarrhythmic Actions

Results

The drug is indicated for the treatment of life-threatening dysrhythmias and sustained ventricular tachycardia. It acts by limiting the spread of seizure activity and reducing seizure propagation .

Toxicity and Overdose

Results

The LD50 was found to be 100 mg/kg . Symptoms of overdose include nausea and vomiting, convulsions, hypotension, bradycardia, syncope, extreme widening of the QRS complex, widening of the QT interval, widening of the PR interval, ventricular tachycardia, AV nodal block, asystole, bundle branch block, cardiac failure, and cardiac arrest .

Neuroprotective Effects

Methods of Application

Results: The treatment showed a reduction in neuronal cell death and improved functional outcomes, suggesting its potential use in stroke management .

Pharmacokinetics

Methods of Application

Results: Indecainide is nearly completely absorbed following oral administration, with a detailed pharmacokinetic profile that supports its therapeutic use .

Anti-inflammatory Properties

Methods of Application

Results: Indecainide demonstrated an ability to reduce inflammatory markers and modulate immune responses, providing a basis for its use in inflammatory diseases .

Anticonvulsant Activity

Methods of Application

Results: The drug showed effectiveness in reducing the frequency and severity of seizures, indicating its possible application in epilepsy treatment .

Analgesic Effects

Methods of Application

Results: Patients reported significant pain relief with Indecainide treatment, highlighting its potential as a non-opioid analgesic .

Oncology

Methods of Application

Results: The combination therapy showed improved outcomes in tumor reduction and survival rates, suggesting Indecainide’s utility in cancer treatment protocols .

Safety And Hazards

When given orally to either young adult rats or mice, the LD50 of Indecainide was 100 mg/kg . Symptoms of overdose include nausea and vomiting, convulsions, hypotension, bradycardia, syncope, extreme widening of the QRS complex, widening of the QT interval, widening of the PR interval, ventricular tachycardia, AV nodal block, asystole, bundle branch block, cardiac failure, and cardiac arrest .

Direcciones Futuras

Indecainide is a rarely used antidysrhythmic . It was developed and marketed by Lilly, but it has now been discontinued . Future therapeutic trends will depend on the results of large multicenter clinical secondary prevention trials . New antiarrhythmic drugs with original electrophysiologic profiles and minimal adverse effects must prove their ability not only to suppress arrhythmias but also to reduce .

Propiedades

IUPAC Name

9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEWGESNIULAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73681-12-6 (hydrochloride)
Record name Indecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2057819
Record name Indecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.96e-04 g/L
Record name Indecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Indecainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers.
Record name Indecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Indecainide

CAS RN

74517-78-5
Record name 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74517-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indecainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AZF20DM1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94-95 °C, 94 - 95 °C
Record name Indecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 6.7 g. of 9-(3-aminopropyl)-9-aminocarbonylfluorene (prepared as described in Example 29) in 90 ml. of ethanol containing 1.6 g. of acetone was stirred at 40° C. for sixteen hours. The reaction mixture was then hydrogenated for two hours at ambient temperature in the presence of 2.0 g. of 5% palladium on carbon and hydrogen at a pressure of 60 psi. The reaction mixture next was filtered and the solvent was removed from the filtrate by evaporation to provide a foam. The foam was dissolved in ethyl acetate and then extracted into 1 N hydrochloric acid. The aqueous acid layer was separated, make alkaline with 50% sodium hydroxide, and the product was extracted into fresh ethyl acetate. The organic extracts were combined, washed with water, dried, and the solvent was removed by evaporation under reduced pressure to provide 9-(3-isopropylaminopropyl)-9-aminocarbonylfluorene identical to that obtained in Example 27.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 500 g. of 9-aminocarbonyl-9-(2-cyanoethyl)fluorene, 1500 ml. of isopropylamine and 100 g. of 5% palladium on carbon was placed in a one gallon high pressure hydrogenation bomb. The bomb was pressurized with hydrogen to a pressure of 1500 psi, and the reaction mixture was then stirred at 100° C. for ten hours, and for an additional eight hours at room temperature. The reaction mixture was filtered to remove the hydrogenation catalyst, and the solvent was removed from the filtrate by evaporation under reduced pressure. The residue was dissolved in ethyl acetate, and the solution was extracted several times with 1 N hydrochloric acid. The acidic extracts were combined, made alkaline by the addition of sodium hydroxide, and the alkaline mixture was extracted with fresh ethyl acetate. The organic layer was separated, washed with water and dried. Removal of the solvent by evaporation under reduced pressure provided 9-(3-isopropylaminopropyl)-9-aminocarbonylfluorene as a solid residue. The solid was dissolved in methanol and treated with anhydrous hydrogen chloride. The crystalline product which formed was recrystallized from chloroform to afford 391 g. of 9-(3-isopropylaminopropyl)-9-aminocarbonylfluorene hydrochloride. Yield 60%. m.p. 216.5°-217° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

The general procedure described above was followed when 6'-Hydroxyspiro-(9H-fluorene-9,3'-piperidine)-2'-one (2.7 g) was dissolved in isopropylamine (350 ml) and 10% palladium on charcoal (0.3 g) was added and the vessel pressurized to 90 p.s.i. with hydrogen. The reaction mixture was then heated at 40° for 16 hours and then allowed to cool to room temperature. The catalyst was removed by filtration and the isopropylamine evaporated under reduced pressure. The resulting residue was dissolved in dichloromethane (20 ml) washed with water (2×50 ml), dried with anhydrous sodium sulphate and evaporated to dryness under reduced pressure. The residue was triturated with hexane to give 9-carbamoyl-9-(3-isopropylaminopropyl)fluorene crystals.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The pH of a cold (10° C.) solution of 12.0 ml of isopropylamine in 500 ml of acetonitrile was adjusted to 8.0 by addition of gaseous hydrogen chloride. While the reaction mixture was stirred there were added sequentially 2.0 g of sodium cyanoborohydride and 5.4 g of 6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one (the cyclic carbinol and its tautomer prepared as described in Examples 1 and 2). The reaction mixture was heated at reflux for six hours, cooled to 25° C. and then diluted by addition of 100 ml of 1N hydrochloric acid. The organic solvent was removed by evaporation under reduced pressure. The aqueous solution was washed several times with dichloromethane, made alkaline by addition of ammonium hydroxide, and the product was extracted into fresh dichloromethane. The organic extracts were combined, washed with water, dried and concentrated to dryness to give 70% yield of 9-carbamoyl-9-(3-isopropylaminopropyl)fluorene, the identity of which was confirmed by thin layer chromatographic comparison with an authenic sample (silica gel, ethyl acetate:methanol, 80:20 v/v).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclic carbinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

The general procedure thus described was repeated when a solution of isopropylamine (45.0 ml) in acetonitrile (250 ml) was cooled to 10° C. and hydrogen chloride gas introduced into the solution keeping the temperature below 15° to pH 8.5±0.3. The resultant slurry was allowed to warm to room temperature and sodium cyanoborohydride (12.0 g) added in one portion and the pH readjusted to 8.5 if necessary. 6'-Hydroxyspiro-(9H-fluorene-9,3'-piperidine)-2'-one (30.0 g) was then added and the reaction mixture heated to reflux for 2 hours. The mixture was allowed to cool to room temperaure and dilute hydrochloric acid added to pH 1-2 to destroy any excess cyanoborohydride. The acetonitrile was removed under reduced pressure and the residue basified with sodium hydroxide solution (pH 11) and extracted with dichloromethane (3×100 ml) and the combined organic layers washed with sodium hydroxide solution, dried with anhydrous sodium sulphate and evaporated to give the crystalline free amine.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indecainide
Reactant of Route 2
Reactant of Route 2
Indecainide
Reactant of Route 3
Reactant of Route 3
Indecainide
Reactant of Route 4
Indecainide
Reactant of Route 5
Reactant of Route 5
Indecainide
Reactant of Route 6
Reactant of Route 6
Indecainide

Citations

For This Compound
248
Citations
DR Holland, WB Lacefield, CR Gonzales… - Journal of …, 1989 - journals.lww.com
… Arrhythmias produced by ouabain were converted to sinus rhythm by indecainide (100 [mu] … by indecainide (100 [mu] g/kg/min, iv) at 1.3 mg/kg. In conscious dogs, 6 mg/kg indecainide …
Number of citations: 1 journals.lww.com
LN Horowitz, SR Spielman, CR Webb… - American Heart …, 1985 - Elsevier
… study were again obtained following indecainide infusion. Plasma … indecainide concentration at the time of ventricular stimulation. The plasma indecainide and desisopropyl indecainide …
Number of citations: 13 www.sciencedirect.com
EGV Giardina, AL Saroff… - Clinical Pharmacology & …, 1990 - Wiley Online Library
… indecainide is the major active compound accounting for its cardiac effects, then measurement of serum indecainide … and the effect of indecainide on ventricular premature complexes …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
PF Nestico, J Morganroth, LN Horowitz… - The American journal of …, 1987 - Elsevier
… in which 50 mg of indecainide every 8 hours was increased at 3-… (85%) responded to indecainide and entered the long-term … Thus, indecainide may be an effective and well tolerated …
Number of citations: 10 www.sciencedirect.com
GE Sandusky Jr, DB Meyers - Toxicological Sciences, 1985 - academic.oup.com
… of aqueous suspensions of indecainide. Beagle dogs (1 male, 1 female) and rhesus monkeys (1 male, 1 female) were given single oral doses of 25 to 50 mg of indecainide/kg body wt …
Number of citations: 3 academic.oup.com
PJ Podrid, S Hohnloser, B Lown - The American journal of cardiology, 1988 - Elsevier
… indecainide, because of toxic side effects. Of the remaining 12 patients, 7 responded to indecainide … Indecainide is an effective antiarrhythmic agent in a small number of highly selected …
Number of citations: 3 www.sciencedirect.com
CM Pratt, MJ Francis, AA Seals, W Zoghbi… - The American journal of …, 1990 - Elsevier
… parallel study comparing indecainide to … indecainide and 17 while receiving procainamide. A total of 8 patients had serious toxicity during the intravenous phase; 6 receiving indecainide …
Number of citations: 6 www.sciencedirect.com
PD Dennis, EMV Williams - British journal of pharmacology, 1985 - ncbi.nlm.nih.gov
… to various concentrations of indecainide. The … , indecainide being approximately ten times more potent thanaprindine. 3 Aprindine caused a dose-related bradycardia, but indecainide …
Number of citations: 17 www.ncbi.nlm.nih.gov
MI Steinberg, SA Wiest - Journal of cardiovascular pharmacology, 1984 - europepmc.org
… Indecainide had only minimal effects on automaticity arising from normal or depolarized (barium) membrane potentials. Thus, indecainide is a … The depressant effects of indecainide are …
Number of citations: 16 europepmc.org
DM Salerno, J Krejci, G Granrud, M Hodges - Journal of the American …, 1988 - Elsevier
… Ten patients were treated with oral indecainide for frequent … by 50, 75 and 103 mg of indecainide three times daily. Eight of the … indecainide and all had ≥90% reduction in these …
Number of citations: 4 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.